molecular formula C12H13NO B13806410 Acetamide,N-(4-phenyl-3-butynyl)-

Acetamide,N-(4-phenyl-3-butynyl)-

Katalognummer: B13806410
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: GPBVWZZEMHMBSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(4-phenyl-3-butynyl)- is a chemical compound with the molecular formula C12H11NO It is known for its unique structure, which includes a phenyl group and a butynyl group attached to the nitrogen atom of the acetamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-phenyl-3-butynyl)- typically involves the reaction of 4-phenyl-3-butyn-1-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-phenyl-3-butyn-1-amine} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(4-phenyl-3-butynyl)-} + \text{acetic acid} ]

Industrial Production Methods

Industrial production of Acetamide, N-(4-phenyl-3-butynyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(4-phenyl-3-butynyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl and butynyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(4-phenyl-3-butynyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-(4-phenyl-3-butynyl)- involves its interaction with specific molecular targets and pathways. The phenyl and butynyl groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetamide, N-phenyl-
  • Acetamide, N-(4-methoxyphenyl)-
  • Acetamide, N-(4-chlorophenyl)-

Uniqueness

Acetamide, N-(4-phenyl-3-butynyl)- is unique due to the presence of both a phenyl group and a butynyl group, which confer distinctive chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Eigenschaften

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

N-(4-phenylbut-3-ynyl)acetamide

InChI

InChI=1S/C12H13NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,6,10H2,1H3,(H,13,14)

InChI-Schlüssel

GPBVWZZEMHMBSG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCC#CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.